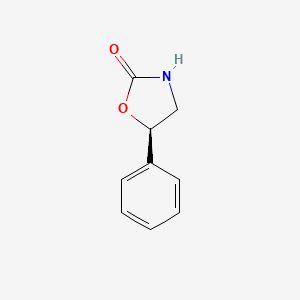

(R)-5-phenyloxazolidin-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(5R)-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARILQDNHZGKJBK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469462 | |

| Record name | (R)-5-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54705-41-8 | |

| Record name | (R)-5-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Chiral Oxazolidinones in Asymmetric Synthesis

Chiral oxazolidinones, often referred to as Evans auxiliaries, represent a class of organic compounds that have revolutionized the field of asymmetric synthesis. researchgate.netrsc.org Their remarkable success stems from their ability to be temporarily incorporated into a substrate, direct a stereoselective transformation, and then be subsequently removed, leaving behind an enantiomerically enriched product. wikipedia.org The inherent chirality of the oxazolidinone auxiliary effectively biases the reaction pathway, favoring the formation of one diastereomer over the other.

(R)-5-phenyloxazolidin-2-one is a prominent member of this family. Its rigid, five-membered ring structure, coupled with the steric bulk of the phenyl group at the 5-position, creates a well-defined chiral environment. This steric hindrance effectively shields one face of the enolate derived from an N-acyloxazolidinone, forcing an incoming electrophile to approach from the less hindered face, thus dictating the stereochemical outcome of the reaction with a high degree of predictability. figshare.com

The utility of this compound and its analogues extends across a wide range of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. These include:

Asymmetric Aldol (B89426) Reactions: The addition of an enolate to a carbonyl compound to form a β-hydroxy carbonyl unit is a cornerstone of organic synthesis. When an N-acyl derivative of this compound is used to generate the enolate, the subsequent aldol reaction proceeds with high diastereoselectivity, allowing for the controlled formation of two new stereocenters. wikipedia.orgorganicchemistrydata.org

Asymmetric Alkylation: The introduction of an alkyl group to a chiral enolate derived from this compound provides a reliable method for the synthesis of α-substituted chiral carboxylic acid derivatives. researchgate.netrsc.org The stereochemistry of the newly formed stereocenter is directed by the chiral auxiliary.

Asymmetric Diels-Alder Reactions: This powerful cycloaddition reaction can be rendered asymmetric by attaching an N-acryloyl derivative of this compound to the dienophile. The chiral auxiliary directs the facial selectivity of the diene's approach, leading to the formation of enantiomerically enriched cyclic products. wikipedia.org

The predictable stereochemical outcomes and the ease with which the auxiliary can be cleaved—typically through hydrolysis or reduction—make this compound a highly valuable tool in the total synthesis of natural products and other complex chiral molecules. researchgate.netfigshare.com

Historical Context of Oxazolidinone Chiral Auxiliaries in Organic Chemistry

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure oxazolidinones, such as this compound, is a significant area of research due to their application as chiral auxiliaries. The stereocenter at the C5 position dictates the facial selectivity in subsequent reactions, making its controlled formation paramount.

Cyclization Reactions of Precursors

Cyclization strategies are a cornerstone in the synthesis of oxazolidinones. These methods often involve the formation of the heterocyclic ring from acyclic precursors, where the stereochemistry is established either before or during the ring-closing step.

One effective method for the synthesis of 5-substituted oxazolidin-2-ones involves the intramolecular alkylation of N-lithio-N-(2-hydroxyethyl) carbamates. This process can be adapted for enantioselective synthesis by utilizing chiral epoxides as precursors. The reaction of an N-lithio-N-aryl carbamate (B1207046) with a chiral epoxide, such as (R)-styrene oxide, leads to the formation of the corresponding this compound. The epoxide ring opening by the carbamate nitrogen, followed by intramolecular cyclization, proceeds with an inversion of configuration at the attacked carbon atom of the epoxide. This ensures the transfer of chirality from the epoxide to the oxazolidinone product.

| Reactant 1 | Reactant 2 | Product | Key Features |

| N-Lithio-N-aryl carbamate | Chiral Epoxide (e.g., (R)-styrene oxide) | This compound | Intramolecular cyclization, Inversion of configuration |

The cycloaddition of isocyanates and epoxides presents a direct and atom-economical route to oxazolidin-2-ones. This reaction is often catalyzed by a variety of systems, including Lewis acids and bases. For the synthesis of enantiopure oxazolidinones, the use of chiral catalysts or chiral epoxides is essential. The one-pot nature of this reaction is advantageous, as it avoids the isolation of intermediates. For instance, the reaction of phenyl isocyanate with (R)-styrene oxide in the presence of a suitable catalyst can yield this compound. The choice of catalyst is critical for achieving high yields and selectivities.

| Reactant 1 | Reactant 2 | Catalyst Example | Product |

| Phenyl isocyanate | (R)-Styrene oxide | Lewis acids/bases | This compound |

Epichlorohydrin (B41342) is a versatile C3 building block for the synthesis of a wide range of heterocyclic compounds, including oxazolidinones. In a typical synthetic sequence, (R)-epichlorohydrin can be reacted with an amine to form a chiral amino alcohol, which is then cyclized with a carbonyl source like phosgene (B1210022), a phosgene equivalent, or carbon dioxide to furnish the oxazolidinone ring. The stereochemistry of the final product is derived from the starting chiral epichlorohydrin. This method allows for the introduction of various substituents on the nitrogen atom of the oxazolidinone ring, depending on the amine used in the initial step.

| Precursor | Key Reaction Steps | Intermediate | Final Product |

| (R)-Epichlorohydrin | 1. Reaction with an amine2. Cyclization with a carbonyl source | Chiral amino alcohol | Substituted (R)-oxazolidin-2-one |

Biocatalytic Strategies

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, offering mild reaction conditions and high selectivity.

A novel and efficient approach for the synthesis of chiral oxazolidinones is through enzymatic C(sp3)–H amination. This strategy utilizes engineered cytochrome P450 enzymes to catalyze the intramolecular insertion of a nitrene, generated from a carbamate precursor, into a C-H bond. This process can create the oxazolidinone ring in a single step with high enantioselectivity. For example, a pro-chiral carbamate derivative can be subjected to an engineered P450 enzyme to induce an intramolecular C-H amination, leading to the formation of a chiral oxazolidinone. The enantioselectivity of the reaction is controlled by the chiral environment of the enzyme's active site. This method is particularly attractive due to its potential for green and sustainable synthesis.

| Substrate | Biocatalyst | Reaction Type | Key Advantage |

| Pro-chiral carbamate derivative | Engineered Cytochrome P450 | Intramolecular C(sp3)–H amination | High enantioselectivity, Green synthesis |

Development of Enantiodivergent Biocatalysts

The quest for green and highly selective synthetic methods has led to the development of biocatalytic approaches for producing enantiopure oxazolidinones. These methods offer an alternative to traditional synthesis, which often relies on toxic reagents and harsh conditions. chemrxiv.orgresearchgate.net

Engineered myoglobin-based catalysts have been successfully employed for the intramolecular C(sp³)–H amination of carbamate derivatives, yielding enantioenriched oxazolidinones. chemrxiv.orgacs.org This biocatalytic strategy demonstrates high functional group tolerance and provides products in good yields with high enantioselectivity. A key aspect of this research is the development of enantiodivergent biocatalysts, allowing for the selective synthesis of either enantiomer of the target oxazolidinone. This was highlighted by the preparative-scale synthesis of key oxazolidinone intermediates for cholesterol-lowering drugs. chemrxiv.orgacs.org

Another significant biocatalytic method involves the use of halohydrin dehalogenase from Agrobacterium radiobacter. This enzyme catalyzes the enantioselective ring-opening of terminal epoxides with cyanate (B1221674) as a nucleophile. nih.gov This process yields 5-substituted oxazolidinones with high enantiopurity (69-98% ee) and in high yields, representing the first example of a biocatalytic conversion of a range of epoxides to their corresponding oxazolidinones. nih.gov Furthermore, a one-pot biocatalytic cascade combining a styrene (B11656) monooxygenase and a halohydrin dehalogenase has been developed for the stereo- and regioselective aminohydroxylation of various alkenes, providing a direct route to enantiopure oxazolidinones. researchgate.netpolito.it

| Catalyst System | Substrate Type | Key Features | Reference |

| Engineered Myoglobin | Carbamate derivatives | Enantiodivergent, high functional group tolerance | chemrxiv.orgacs.org |

| Halohydrin Dehalogenase | Terminal epoxides | High enantioselectivity, first biocatalytic example | nih.gov |

| Styrene Monooxygenase & Halohydrin Dehalogenase | Alkenes | One-pot cascade, stereo- and regioselective | researchgate.netpolito.it |

Catalytic Asymmetric Hydrogenation of 2-Oxazolones

Catalytic asymmetric hydrogenation of 2-oxazolones has emerged as a powerful and direct strategy for synthesizing chiral 2-oxazolidinones. researchgate.netnih.gov This method avoids the pre-functionalization often required in other synthetic routes.

An efficient protocol utilizing a ruthenium(II)–N-heterocyclic carbene (NHC) catalyst has been developed for the asymmetric hydrogenation of a broad range of 2-oxazolones. rsc.orgnih.govrsc.org This system achieves excellent enantioselectivities (up to 96% ee) and high yields (up to 99%) for various substrates, including those with diverse functional groups. rsc.orgnih.gov The practicality of this method has been demonstrated by scaling up the reaction to the gram scale with a low catalyst loading. rsc.orgrsc.org

In addition to ruthenium-based catalysts, rhodium and iridium complexes have also been investigated. A rhodium-catalyzed asymmetric hydrogenation of 2-oxazolones was reported to produce 4-aryl substituted 2-oxazolidinones, albeit with moderate enantioselectivities. nih.gov More recently, an axially chiral Ir-BiphPHOX catalyst has been successfully used for the enantioselective catalytic hydrogenation of 5-aryl-2-oxazolones, providing the corresponding chiral products in high yields and with excellent enantioselectivities. sioc-journal.cn

| Catalyst | Substrate Scope | Enantioselectivity (ee) | Yield | Reference |

| Ruthenium(II)–NHC | Broad range of 2-oxazolones | Up to 96% | Up to 99% | rsc.orgnih.govrsc.org |

| Rhodium-based | 4-Aryl substituted 2-oxazolones | Moderate | Not specified | nih.gov |

| Iridium-BiphPHOX | 5-Aryl-2-oxazolones | Excellent | High | sioc-journal.cn |

Asymmetric Aldol and Modified Curtius Protocol Combinations

A combination of the asymmetric aldol reaction and a modified Curtius rearrangement provides a versatile and efficient route to 4,5-disubstituted oxazolidin-2-ones. researchgate.netresearchgate.net This strategy leverages the well-established stereocontrol of the Evans aldol reaction. orgsyn.orgrsc.orgalfa-chemistry.com

The synthesis begins with an asymmetric aldol reaction between a chiral oxazolidinone auxiliary-attached amide and an aldehyde, often mediated by a Lewis acid like titanium tetrachloride, to furnish a β-hydroxy amide with high diastereoselectivity. researchgate.net Subsequent cleavage of the chiral auxiliary yields a β-hydroxy acid. nih.gov This intermediate is then subjected to a Curtius rearrangement, typically using diphenylphosphoryl azide, which proceeds with retention of configuration at the migrating carbon to form the oxazolidinone ring. nih.gov This intramolecular ring closure is highly effective and has been applied to the concise asymmetric total synthesis of natural products like (–)-cytoxazone. researchgate.net

Catalyst-Free Approaches

In the pursuit of more sustainable and cost-effective synthetic methods, catalyst-free approaches for the synthesis of oxazolidinones have been developed. A notable example is the synthesis of 5-aryl-2-oxazolidinones through the cycloaddition of aziridines and carbon dioxide under compressed CO2 conditions. thieme-connect.com

This method proceeds in the absence of any external catalyst or organic solvent, with the reaction outcome being tunable by adjusting the CO2 pressure. thieme-connect.com It is proposed that an adduct formed in situ between the aziridine (B145994) and CO2 acts as the catalyst for the reaction. This hypothesis is supported by in situ FT-IR studies. thieme-connect.com The reaction demonstrates excellent regioselectivity, yielding the 5-aryl substituted oxazolidinone as the major product.

Enantioconvergent Radical Cross-Coupling Strategies

Enantioconvergent radical cross-coupling reactions represent a modern and powerful tool for the synthesis of chiral molecules. A highly diastereoselective iron-catalyzed radical cross-coupling reaction has been developed for the 1,2-dicarbofunctionalization of chiral vinyl oxazolidinones. nih.govacs.orgacs.orgresearchgate.net

This three-component reaction utilizes (fluoro)alkyl halides and aryl Grignard reagents to functionalize the vinyl group of the oxazolidinone. nih.govacs.org Mechanistic studies suggest the reaction proceeds via radical translocation to form an α-amide radical, which is then intercepted by a monoaryl bisphosphine-iron complex, leading to diastereoselective carbon-carbon bond formation. nih.govacs.org This strategy effectively uses the chiral oxazolidinone as a "radical lynchpin" to control the stereochemical outcome of the reaction. nih.govacs.org

General Principles in Oxazolidinone Ring Construction

The construction of the oxazolidinone ring is a fundamental step in the synthesis of these important heterocyclic compounds. Various strategies have been developed to form this five-membered ring system.

Cycloaddition of Carbon Dioxide into Aziridines

The cycloaddition of carbon dioxide into aziridines is a 100% atom-economical and attractive method for the synthesis of oxazolidinones, aligning with the principles of green chemistry. researchgate.netnih.gov This reaction has been explored with a variety of catalytic systems.

Metal-based catalysts, including complexes of aluminum, chromium, cobalt, zinc, and ruthenium, have been shown to be effective for this transformation. sciengine.comacs.org These catalysts often act as Lewis acids to activate the aziridine ring, and are frequently used in combination with a co-catalyst that acts as a nucleophile. acs.org For instance, ruthenium porphyrin complexes have been used to achieve yields of 60-95% with high regioselectivity. sciengine.com Iron-iminopyridine complexes have also been employed, offering a more sustainable and cost-effective alternative. acs.org

In addition to metal catalysts, organocatalytic systems have gained significant attention. whiterose.ac.uk N-heterocyclic carbenes (NHCs) and various organic bases have been shown to catalyze the cycloaddition of CO2 into aziridines. whiterose.ac.ukresearchgate.net Ionic liquids have also been utilized, particularly in solvent-free conditions, to promote the reaction. nih.gov

| Catalyst System | Reaction Conditions | Key Advantages | Reference |

| Ruthenium Porphyrin | 0.6 MPa CO2, 100 °C | High yield and regioselectivity | sciengine.com |

| Iron-Iminopyridine | Mild conditions | Sustainable, controls regiochemistry | acs.org |

| N-Heterocyclic Olefins (NHOs) | Room temperature, 20 bar CO2 | Organocatalytic, mild conditions | whiterose.ac.uk |

| Ionic Liquids | Solvent-free, 6-8 MPa CO2, 90-100 °C | Green, solvent-free | nih.gov |

| Catalyst-Free | Compressed CO2 | Sustainable, no catalyst or solvent | thieme-connect.com |

Epoxide-Based Cyclization Methods

The reaction of epoxides with isocyanates is a prominent method for synthesizing oxazolidinones. This [3+2] cycloaddition reaction is an atom-economical approach to constructing the oxazolidinone ring. The regioselectivity of the reaction, which dictates whether a 3,4- or 3,5-disubstituted oxazolidinone is formed, is a critical aspect and is generally controlled by the epoxide substrate. whiterose.ac.uk Ring-opening of the epoxide typically occurs at the less sterically hindered carbon atom. whiterose.ac.uk

Various catalytic systems have been developed to facilitate this transformation, including metal complexes and organocatalysts. For instance, a combination of an aluminum(heteroscorpionate) complex and a cocatalyst like tetrabutylammonium (B224687) bromide has proven to be a highly efficient system for the synthesis of oxazolidinones from epoxides and isocyanates. whiterose.ac.uk Similarly, tetraarylphosphonium salts have been shown to catalyze the coupling of isocyanates and epoxides, yielding a range of oxazolidinones, including enantioenriched N-aryl-substituted derivatives. organic-chemistry.org These catalysts act as Brønsted acid/halide ion bifunctional systems, promoting the regioselective ring opening of the epoxide. organic-chemistry.org

Another approach involves the use of chlorosulfonyl isocyanate (CSI) in a one-pot reaction with epoxides. This method proceeds through a tandem process where the epoxide first reacts with CSI to form an isocyanate intermediate, which then undergoes intramolecular cyclization to yield the oxazolidinone. beilstein-journals.org The reaction of epoxides with carbon dioxide, catalyzed by complexes of phosphonium (B103445) ylides and metal halides, can also be employed to first form cyclic carbonates, which can then be converted to N-aryl oxazolidinones by reaction with isocyanates. organic-chemistry.org

The synthesis of enantiopure oxazolidinones can be achieved by using enantiomerically pure epoxides. For example, the reaction of N-aryl-carbamates with enantiopure epichlorohydrin in the presence of a base like lithium hydroxide (B78521) can produce chiral N-aryl-oxazolidinones. arkat-usa.orgarkat-usa.org

| Epoxide Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Styrene oxide | Phenyl isocyanate | Aluminum(heteroscorpionate) complex, tetrabutylammonium bromide, Toluene, 80°C, 24h | 3,5-Diphenyloxazolidin-2-one | Good to Excellent | whiterose.ac.uk |

| Racemic terminal epoxides | Isocyanates | Tetraarylphosphonium salts | Enantioenriched N-aryl-substituted oxazolidinones | High | organic-chemistry.org |

| Epoxides | Chlorosulfonyl isocyanate (CSI) | Dichloromethane | Oxazolidinones | 45-65% | beilstein-journals.org |

| (R)-Epichlorohydrin | N-Aryl-carbamates | Lithium hydroxide, DMF | (R)-N-Aryl-5-(chloromethyl)oxazolidin-2-one | Moderate to Good | arkat-usa.orgarkat-usa.org |

Cyclization of Unsaturated Compounds

The cyclization of unsaturated compounds provides another versatile route to oxazolidinones. These methods often involve the intramolecular reaction of a carbamate or a related functional group with a carbon-carbon double or triple bond.

A notable example is the iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates, which readily produces 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org Hypervalent iodine reagents can also mediate the cyclization of N-allylcarbamates to form substituted oxazolidinones. researchgate.net

Furthermore, the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates allows for the synthesis of 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org Similarly, N-Boc-protected alkynylamines can be converted to the corresponding alkylidene 2-oxazolidinones in the presence of a cationic Au(I) complex. organic-chemistry.org

Carboxylative cyclization of unsaturated amines with carbon dioxide (CO2) has emerged as a sustainable approach. rsc.org For instance, an electrochemically mediated carboxylative cyclization of allylic amines with CO2 can yield 2-oxazolidinones while preserving the double bond. organic-chemistry.org

Vinyl oxazolidinones themselves can serve as precursors for more complex cyclic structures. They can react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form α,β-unsaturated acyliminium ions, which then undergo intramolecular 1,4-addition reactions with appended nucleophiles. acs.orgnih.gov

| Unsaturated Substrate | Reagent/Catalyst | Product | Key Feature | Reference |

| N-Allylated N-aryl carbamates | Iodine | 3-Aryl-5-(iodomethyl)oxazolidin-2-ones | Iodocyclocarbamation | organic-chemistry.org |

| N-Allylcarbamates | Hypervalent iodine reagent | Substituted oxazolidinones | Iodine-mediated cyclization | researchgate.net |

| Propargylic tert-butylcarbamates | Gold(I) catalyst | 5-Methylene-1,3-oxazolidin-2-ones | Rearrangement reaction | organic-chemistry.org |

| Allylic amines | CO2, Electrochemical mediation | 2-Oxazolidinones | Preservation of unsaturation | organic-chemistry.org |

| Vinyl oxazolidinones | DDQ | Cyclic vinyl oxazolidinones | Oxidative cyclization | acs.orgnih.gov |

Cyclization of Amino Alcohols

The cyclization of amino alcohols is a fundamental and widely used method for the synthesis of oxazolidinones. This approach typically involves the reaction of a 1,2-amino alcohol with a carbonylating agent.

A common strategy is the reaction of amino alcohols with diethyl carbonate, which leads to the formation of the 5-membered oxazolidinone ring through a 5-Exo-Trig ring closure process. nih.gov This method is often favored over the formation of larger ring systems. nih.gov A one-pot, microwave-assisted cyclization-methylation reaction of amino alcohols with dimethyl carbonate, catalyzed by an ionic liquid, provides a rapid and efficient route to 4-substituted-3-methyl-1,3-oxazolidin-2-ones. nih.gov

Copper-catalyzed cross-coupling reactions can be employed in a sequential process involving the intramolecular cyclization of amino alcohol carbamates followed by coupling with aryl iodides to afford N-aryl oxazolidinones. organic-chemistry.orgorganic-chemistry.org This method is tolerant of various functional groups on the aryl iodide. organic-chemistry.orgorganic-chemistry.org

The use of carbon dioxide as a C1 source for the cyclization of amino alcohols is an environmentally benign approach. rsc.org For instance, a straightforward synthesis of N-unsubstituted five-, six-, and seven-membered cyclic carbamates from amino alcohols and CO2 can be achieved using propanephosphonic acid anhydride (B1165640) (T3P) as a dehydrating agent. acs.org

Furthermore, chiral N-arylsulfonyl-1,3-oxazolidin-2-ones can be synthesized from α-amino acids. The amino acids are first converted to the corresponding N-arylsulfonyl amino alcohols, which are then cyclized to the desired oxazolidinones. academie-sciences.fr

| Amino Alcohol Substrate | Reagent/Conditions | Product | Yield | Reference |

| Amino alcohols | Diethyl carbonate | Oxazolidinones | - | nih.gov |

| Amino alcohols | Dimethyl carbonate, TBAC, Microwave | 4-Substituted-3-methyl-1,3-oxazolidin-2-ones | Good | nih.gov |

| Amino alcohol carbamates | Aryl iodides, Cu-catalyst | N-Aryl oxazolidinones | Good | organic-chemistry.orgorganic-chemistry.org |

| Amino alcohols | CO2, T3P, DBU | N-Unsubstituted cyclic carbamates | Good | acs.org |

| (R)-1-(Phenylamino)propan-2-ol | CO2, TsCl, Cs2CO3, Acetone, RT, 20h | (R)-5-Methyl-3-phenyloxazolidin-2-one | 83% | rsc.org |

| N-Arylsulfonyl amino alcohols | Carbonylating agent | N-Arylsulfonyloxazolidin-2-ones | Good | academie-sciences.fr |

R 5 Phenyloxazolidin 2 One As a Chiral Auxiliary in Asymmetric Transformations

Stereochemical Control and Diastereocontrol

(R)-5-phenyloxazolidin-2-one is a cornerstone in asymmetric synthesis, primarily due to its ability to exert a high degree of stereochemical control over reactions at a prochiral center. wikipedia.org This control stems from the inherent chirality of the auxiliary and its capacity to create a sterically biased environment. When an acyl group is attached to the nitrogen atom of the oxazolidinone ring, the bulky phenyl group at the C5 position effectively shields one face of the enolate. wikipedia.org This steric hindrance directs the approach of incoming electrophiles to the less hindered face, resulting in the preferential formation of one diastereomer over the other.

The rigidity of the oxazolidinone ring system plays a crucial role in this process. It locks the N-acyl chain in a specific conformation, which, in conjunction with chelation by a Lewis acid to the carbonyl oxygen and the oxazolidinone oxygen, creates a predictable and well-defined transition state. This predictable geometry is the key to achieving high diastereoselectivity in a variety of chemical transformations.

Applications in Carbon-Carbon Bond Forming Reactions

The utility of this compound as a chiral auxiliary is prominently demonstrated in a range of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.

Asymmetric Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com When employing a chiral N-acyl oxazolidinone as the Michael acceptor, the stereochemical outcome of the reaction can be effectively controlled. The chiral auxiliary directs the nucleophilic attack to one of the two prochiral faces of the α,β-unsaturated system.

Research has shown that the diastereoselectivity of Michael additions involving 3-(trans-enoyl)oxazolidin-2-ones is influenced by both steric and electronic factors of the substituents on the Michael acceptor. nih.gov For instance, in the reaction of a Ni(II) complex of glycine (B1666218) with 3-(trans-3'-alkylpropenoyl)oxazolidin-2-ones, the facial diastereoselectivity is primarily governed by the steric bulk of the alkyl group. nih.gov In contrast, for reactions with 3-(trans-3'-arylpropenoyl)oxazolidin-2-ones, electronic properties of the aryl ring are the dominant factor in controlling the facial selectivity. nih.gov

| Michael Acceptor Substituent (R) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|

| Methyl | 95:5 | 98 |

| Ethyl | 96:4 | 99 |

| Isopropyl | 98:2 | 97 |

| Phenyl | 92:8 | 95 |

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. The use of chiral oxazolidinone auxiliaries, famously developed by David Evans, provides a reliable method for controlling the stereochemistry of this reaction. The formation of a specific Z-enolate, often mediated by a boron triflate, and its subsequent reaction with an aldehyde proceeds through a chair-like six-membered transition state.

The stereochemical outcome is dictated by the conformation of this transition state, where the substituent on the enolate and the aldehyde both occupy pseudo-equatorial positions to minimize steric interactions. The phenyl group of the this compound auxiliary shields one face, leading to a highly diastereoselective aldol addition. wikipedia.org An example is the asymmetric aldol addition of a chlorotitanium enolate to 2-benzyloxyacetaldehyde, which yields the syn-aldol adduct with good diastereoselectivity. nih.gov

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| 2-Benzyloxyacetaldehyde | This compound derivative | 3:1 | 98 |

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful pericyclic reaction for the formation of six-membered rings. researchgate.net The use of a chiral auxiliary attached to the dienophile allows for enantioselective versions of this reaction.

In Diels-Alder reactions, the chiral auxiliary attached to the dienophile can control the facial selectivity of the diene's approach. This is typically achieved through steric hindrance, where one face of the dienophile is blocked by a substituent on the auxiliary. Lewis acid catalysis is often employed to enhance both the rate and the selectivity of the reaction. ias.ac.inscielo.brmdpi.comrsc.orgsigmaaldrich.com The Lewis acid coordinates to the carbonyl group of the N-acyl oxazolidinone, locking it into a specific conformation and increasing the steric differentiation between the two faces of the dienophile. This leads to a preferred approach of the diene from the less hindered face, resulting in a high degree of facial selectivity. rug.nl

The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings. chesci.com Chiral auxiliaries can be used to control both the regioselectivity and stereoselectivity of these reactions. For example, the 1,3-dipolar cycloaddition of nitrones to a chiral oxazolidinone derived from this compound has been shown to be highly regioselective, exclusively forming 5,5-disubstituted isoxazolidine (B1194047) adducts. uwa.edu.au The stereoselectivity of these reactions can be under thermodynamic control, favoring the formation of the more stable adduct. uwa.edu.au Similarly, asymmetric [3+2] cycloadditions of azomethine ylides can be catalyzed by chiral complexes to produce highly functionalized pyrrolidines with high diastereo- and enantioselectivities. thieme.dewikipedia.org

Friedel-Crafts Alkylations

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. The application of chiral auxiliaries to control stereochemistry in such reactions, particularly in an intramolecular fashion, has been a subject of interest for the construction of polycyclic frameworks. While Evans-type oxazolidinones are well-established for controlling stereochemistry in enolate alkylations, their direct application as chiral auxiliaries in classical intermolecular Friedel-Crafts alkylations of the aromatic ring of the auxiliary itself is not a standard procedure.

However, the principles of diastereoselective synthesis using N-acyl oxazolidinones can be extended to intramolecular Friedel-Crafts-type reactions. In these cases, the N-acyl chain attached to the chiral auxiliary contains a reactive group that can undergo an intramolecular electrophilic aromatic substitution. The rigid, chelated conformation of the enolate, directed by the stereocenter on the oxazolidinone, can influence the facial selectivity of the cyclization. For instance, an N-cinnamoyl oxazolidinone derivative, upon activation with a Lewis acid, could theoretically undergo an intramolecular Friedel-Crafts reaction to form a dihydronaphthalene system, with the stereochemistry of the newly formed chiral centers being directed by the resident chiral auxiliary.

While specific examples detailing the use of this compound in Friedel-Crafts alkylations are not extensively documented in the literature, the underlying principles of stereochemical control it exerts in other contexts suggest its potential utility in directing the facial selectivity of such cyclizations.

Asymmetric Darzens Condensation

The Darzens condensation is a classic reaction for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a carbonyl compound in the presence of a base. The development of an asymmetric variant of this reaction has been a significant goal to access enantiomerically enriched epoxides, which are valuable synthetic intermediates.

The use of chiral auxiliaries attached to the α-haloester is a logical strategy to induce diastereoselectivity in the Darzens condensation. Research in this area has explored the use of various chiral auxiliaries to control the stereochemical outcome. For example, asymmetric Darzens condensations have been investigated using chiral auxiliaries such as (-)-8-phenylmenthyl on halogenoacetates. organic-chemistry.orgrsc.org These studies have demonstrated that high levels of diastereoselectivity can be achieved, with the stereochemistry of the major diastereoisomer being predictable based on a proposed transition state model. organic-chemistry.org

Although direct reports on the application of this compound as a chiral auxiliary in the Darzens condensation are scarce, one can hypothesize its potential role. An N-(α-haloacetyl)-(R)-5-phenyloxazolidin-2-one could be employed as the α-haloester equivalent. Upon deprotonation, the resulting enolate would be conformationally constrained by the chiral auxiliary. Subsequent reaction with an aldehyde or ketone would proceed with a facial bias, leading to the diastereoselective formation of an intermediate halohydrin. Intramolecular SN2 displacement would then yield the corresponding N-glycidyl-oxazolidinone with a preference for one diastereomer. The stereochemical outcome would be dictated by the preferred orientation of the enolate and the incoming electrophile, as is well-established in other reactions involving Evans auxiliaries.

Control of Stereochemistry in Other Asymmetric Processes

Diastereoselective Methylation

The diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a powerful and widely used method for the asymmetric synthesis of α-substituted carboxylic acids. rsc.org The methylation of these systems, in particular, provides a route to enantiomerically enriched compounds bearing a methyl-substituted stereocenter. The this compound auxiliary effectively controls the stereochemistry of this process.

The reaction typically involves the acylation of the nitrogen atom of this compound, for example, with propionyl chloride to form the corresponding N-propionyl derivative. This substrate is then treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a rigid (Z)-enolate. The chelation between the alkali metal cation and the two carbonyl oxygens of the N-acyl oxazolidinone creates a conformationally locked system. The phenyl group at the C5 position of the auxiliary effectively blocks one face of the enolate. Consequently, the incoming electrophile, in this case, a methylating agent like methyl iodide, approaches from the less sterically hindered face, leading to a high degree of diastereoselectivity in the newly formed C-C bond. williams.edu After the alkylation step, the chiral auxiliary can be cleaved under mild conditions to yield the desired α-methylated carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered. nih.gov

| N-Acyl Group | Base | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Propionyl | NaHMDS | CH3I | >95:5 |

| Phenylacetyl | LDA | CH3I | >98:2 |

| Butyryl | LiHMDS | CH3I | >95:5 |

Asymmetric Preparation of Enantiopure Sulfinyl Compounds

The synthesis of enantiomerically pure sulfoxides is of great importance, as these compounds are valuable chiral auxiliaries and ligands in asymmetric synthesis. A highly effective method for the asymmetric synthesis of chiral sulfoxides involves the use of N-sulfinyl oxazolidinones derived from chiral auxiliaries like this compound. acs.org

In this approach, the chiral oxazolidinone is treated with thionyl chloride to generate a diastereomeric mixture of N-sulfinyl chloride oxazolidinones. These diastereomers can often be separated by chromatography or crystallization. The separated, diastereomerically pure N-sulfinyl oxazolidinone then serves as a chiral sulfinyl transfer agent. Reaction with a Grignard reagent (R-MgX) proceeds with inversion of configuration at the sulfur atom to afford the corresponding enantiopure sulfoxide. This methodology provides a general and reliable route to a wide range of structurally diverse, optically active sulfoxides. acs.org

| Organometallic Reagent (R-MgX) | Diastereomeric Excess of N-Sulfinyl Oxazolidinone | Enantiomeric Excess (e.e.) of Product Sulfoxide | Yield (%) |

|---|---|---|---|

| p-Tolylmagnesium bromide | >99% | >99% | 90 |

| tert-Butylmagnesium chloride | >99% | >99% | 85 |

| Methylmagnesium bromide | >98% | >98% | 88 |

Enantioselective Oxidation of Enolates

The asymmetric hydroxylation of enolates is a powerful method for the synthesis of enantiomerically pure α-hydroxy carbonyl compounds, which are prevalent structural motifs in many biologically active molecules. pitt.edu The enolates derived from N-acyl-(R)-5-phenyloxazolidin-2-one can be oxidized with high diastereoselectivity using electrophilic oxidizing agents.

The process begins with the formation of the enolate under standard conditions, typically using a lithium or sodium amide base at low temperature. This enolate is then intercepted by an electrophilic oxygen source. A commonly used class of reagents for this transformation is N-sulfonyloxaziridines, such as (+)-(camphorsulfonyl)oxaziridine. uwindsor.ca The steric environment created by the chiral auxiliary directs the approach of the oxaziridine (B8769555) to one face of the enolate, resulting in the diastereoselective formation of the α-hydroxy derivative. The newly introduced hydroxyl group is typically protected in situ or during workup. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched α-hydroxy acid or a related derivative. This method has been successfully applied in the synthesis of complex natural products. uwindsor.ca

| N-Acyl Group | Enolate Cation | Oxidizing Agent | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Propionyl | Li+ | (+)-(Camphorsulfonyl)oxaziridine | >99% |

| Phenylacetyl | Na+ | MoOPH | 97% |

| Hexanoyl | K+ | (+)-(Camphorsulfonyl)oxaziridine | >98% |

Derivatization Strategies and Synthetic Utility of R 5 Phenyloxazolidin 2 One

Acylation and N-Substitutions

A primary and crucial derivatization of (R)-5-phenyloxazolidin-2-one and related chiral auxiliaries is N-acylation. This transformation attaches a substrate to the chiral controller, setting the stage for subsequent stereoselective reactions. The nitrogen atom of the oxazolidinone ring is typically deprotonated with a strong base, such as n-butyllithium, to form a nucleophilic amide that readily reacts with acylating agents like acid chlorides or anhydrides.

A highly efficient one-pot method has been developed for the acylation of 2-oxazolidinone (B127357) chiral auxiliaries directly with carboxylic acids, thereby avoiding the need to prepare more reactive acid chlorides or mixed anhydrides separately. scribd.com This procedure involves the reaction of the oxazolidinone with the carboxylic acid in the presence of pivaloyl chloride and triethylamine. scribd.com This method has proven effective for a variety of arylacetic acids and other aliphatic acids, providing good to excellent yields of the N-acylated products. scribd.com

The efficiency of this acylation is demonstrated across different auxiliaries and acids, as detailed in the table below.

| Oxazolidinone Auxiliary | Carboxylic Acid | Yield (%) |

|---|---|---|

| (R)-4-phenyl-2-oxazolidinone | Phenylacetic acid | 80 |

| (R)-4-benzyl-2-oxazolidinone | Phenylacetic acid | 80 |

| (R)-4-isopropyl-2-oxazolidinone | Phenylacetic acid | 80 |

| (R)-4-phenyl-2-oxazolidinone | Hydrocinnamic acid | Good |

| (R)-4-phenyl-2-oxazolidinone | Cyclohexanecarboxylic acid | Modest |

These N-acyl oxazolidinones are stable, crystalline compounds that act as pivotal intermediates for a multitude of asymmetric transformations, including aldol (B89426) additions, alkylations, and conjugate additions.

Ring Opening Reactions and Heterocyclic Interconversion Pathways

The oxazolidinone ring, while stable, can undergo ring-opening reactions under specific conditions, which is often a necessary step for cleaving the auxiliary from the desired product. The regioselectivity of this cleavage is highly dependent on the nucleophile used. For instance, alkaline hydrolysis with lithium hydroxide (B78521) (LiOH) tends to favor endocyclic cleavage, resulting in the opening of the oxazolidinone ring itself. uq.edu.au In contrast, nucleophiles like lithium hydroperoxide (LiOOH) selectively cleave the exocyclic N-acyl bond, preserving the chiral auxiliary for recovery and reuse. uq.edu.auacs.org This differential reactivity is critical for synthetic planning. uq.edu.au

Heterocyclic interconversion provides a pathway to other valuable chemical structures. For example, the related oxazolidine-2-thione scaffold can be converted into an oxazolidin-2-one. This transformation is achieved through a two-step process involving S-alkylation, for instance with a benzyl (B1604629) group, to form a 2-alkylsulfanyl-oxazoline intermediate. Subsequent oxidation of this intermediate yields the corresponding oxazolidin-2-one. nih.gov This pathway highlights the chemical versatility of the core heterocyclic system and its potential for conversion to other useful derivatives.

Conversion to β-Amino Alcohols

One of the most significant applications of chiral oxazolidinones is in the synthesis of enantiomerically pure β-amino alcohols. diva-portal.org These structural motifs are prevalent in numerous biologically active compounds. scribd.com After the N-acyl oxazolidinone has been used to direct a stereoselective transformation, the chiral auxiliary is removed, and the carbonyl group is reduced to reveal the final product.

The hydrolysis of the oxazolidinone ring is a key step in this process, yielding the desired vicinal amino alcohol. researchgate.net Convenient methods have been developed to facilitate this transformation. N-substituted oxazolidinones can be effectively hydrolyzed using Dowex 1x8-100 resin. researchgate.net For N-unsubstituted oxazolidinones, which are resistant to hydrolysis by Dowex resins, a method using polymer-supported ethylenediamine (B42938) has been shown to be effective. researchgate.net

A more intricate strategy involves the use of N-carbamoyl-α-hydroxy oxazolidines, which can be converted into bicyclic oxazolidinones. The final hydrolysis of these bicyclic intermediates provides access to syn-1,2-amino alcohols, demonstrating a powerful application of oxazolidinone chemistry in constructing complex stereochemical relationships. scribd.com

Formation of Urea (B33335) and Carbamate (B1207046) Derivatives

The oxazolidinone scaffold itself is a cyclic carbamate, and its derivatization can lead to a wide array of urea and other carbamate derivatives. nih.govnih.govorganic-chemistry.org The synthesis of novel urea and thiourea (B124793) derivatives of oxazolidinones has been a subject of significant interest, particularly in the development of new antibacterial agents. nih.govjst.go.jp These syntheses typically involve modifying the N-aryl substituent of the oxazolidinone ring or reacting the core molecule to incorporate urea or thiourea functionalities. nih.govjst.go.jp Structure-activity relationship studies have shown that the nature of the substituents on the aryl ring significantly influences the biological activity of these derivatives. jst.go.jp

Furthermore, N-aryl oxazolidinones can be synthesized in one step from aryl carbamates. researchgate.net For example, the reaction of N-aryl carbamates with enantiopure epichlorohydrin (B41342) in the presence of a base like lithium hydroxide provides a direct route to chiral N-aryl-5-(hydroxymethyl)-2-oxazolidinones. arkat-usa.org This reaction proceeds through an intermolecular nucleophilic epoxide ring-opening followed by an intramolecular acyl substitution. researchgate.net

| N-Aryl Carbamate | Epichlorohydrin Enantiomer | Product | Yield (%) |

|---|---|---|---|

| N-(m-tolyl) carbamate | (R)-epichlorohydrin | (R)-3-(m-tolyl)-5-(hydroxymethyl)oxazolidin-2-one | 52 |

| N-(3-chlorophenyl) carbamate | (S)-epichlorohydrin | (S)-3-(3-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | N/A |

| N-(4-acetylphenyl) carbamate | (R)-epichlorohydrin | (R)-3-(4-acetylphenyl)-5-(hydroxymethyl)oxazolidin-2-one | N/A |

Generation of Specific Intermediates for Complex Molecule Synthesis

The utility of this compound and its analogs is perhaps best exemplified by their application in the total synthesis of complex natural products and pharmaceuticals. wikipedia.org The chiral auxiliary directs key bond-forming reactions, leading to the creation of specific, stereochemically rich intermediates that are carried forward to the final target.

Notable examples include:

(+)-Pumiliotoxin B: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is employed as a chiral auxiliary in the synthesis of this complex alkaloid. up-bio.comsigmaaldrich.com

(-)-Cytoxazone: The synthesis of this natural product was achieved using a strategy where a 4,5-disubstituted oxazolidin-2-one was formed through a sequence involving an asymmetric aldol reaction followed by a modified Curtius protocol. mdpi.comnih.gov

β-Hydroxy γ-Amino Acids: Chiral oxazolidinone protocols developed by Evans are instrumental in the synthesis of 1,2-syn aldol products, which serve as key intermediates for orthogonally protected chiral β-hydroxy γ-amino acids. nih.gov These amino acids are components of many biologically active natural products. nih.gov

Enantiomerically Pure 2-Aminocyclobutanecarboxylic Acids: The synthesis of these constrained amino acids has been refined using (4S,5R)-4-methyl-5-phenyloxazolidin-2-one to control the stereochemistry. up-bio.com

In each case, the oxazolidinone is first N-acylated, then subjected to a stereoselective reaction (e.g., alkylation, aldol addition), and finally cleaved to yield a chiral intermediate that contains the newly formed stereocenter(s). This reliable generation of specific chiral building blocks underscores the profound impact of this compound and its derivatives on the field of organic synthesis.

Future Research Directions in R 5 Phenyloxazolidin 2 One Chemistry

Development of Novel Catalytic Systems for Enantioselective Synthesis

While the traditional use of (R)-5-phenyloxazolidin-2-one involves its stoichiometric attachment to a substrate, a major thrust of future research is the development of catalytic methods for its synthesis and application. This shift addresses the inherent drawback of auxiliary-based methods, which require additional synthetic steps for attachment and removal. scielo.org.mx

Recent advancements have seen the emergence of various catalytic systems for the enantioselective synthesis of oxazolidinone scaffolds. For instance, ruthenium(II)-NHC catalyst systems have been developed for the asymmetric hydrogenation of 2-oxazolones, yielding optically active 2-oxazolidinone (B127357) derivatives with excellent enantioselectivities. semanticscholar.org This method tolerates a wide range of functional groups, offering a practical route to these valuable compounds. semanticscholar.org Another promising avenue is the use of organocatalysis. Squaramide-derived bifunctional catalysts, for example, have been successfully employed in domino reactions to construct spirooxazolidines with high enantioselectivity. rsc.org

Future work in this area will likely focus on:

Developing catalysts with higher turnover numbers and frequencies to improve efficiency and reduce catalyst loading, making the processes more economically viable for large-scale synthesis.

Exploring earth-abundant metal catalysts as alternatives to precious metals like ruthenium, enhancing the sustainability of these synthetic methods.

Designing novel chiral ligands and organocatalysts that can achieve high stereocontrol in the synthesis of a broader range of substituted oxazolidinones, including those that are difficult to access through current methods.

Investigating synergistic catalysis , combining metal catalysis and organocatalysis to unlock new reaction pathways and achieve unprecedented levels of selectivity. nih.gov

A summary of representative catalytic systems for oxazolidinone synthesis is presented below.

| Catalyst System | Reaction Type | Key Advantages |

| Ruthenium(II)-NHC | Asymmetric Hydrogenation | High yields and enantioselectivities, broad substrate scope. semanticscholar.org |

| Squaramide Organocatalyst | Domino N,O-acetalization/aza Michael addition | Generation of two stereocenters, high enantioselectivities. rsc.org |

| Chiral N,N'-dioxide/Zinc(II) | Norrish Type II Cyclization | Enantioselective protonation under visible light. chinesechemsoc.org |

Expanding the Scope of Asymmetric Reactions Controlled by this compound

The utility of this compound and related Evans auxiliaries has been well-established in fundamental carbon-carbon bond-forming reactions, most notably aldol (B89426) and alkylation reactions. rsc.orgscielo.org.mxwilliams.edu These reactions are known for their high diastereoselectivity and predictable stereochemical outcomes, which are often rationalized using models like the Zimmerman-Traxler transition state. youtube.com

Key future directions in expanding the reaction scope include:

Pericyclic Reactions: Beyond Diels-Alder reactions, exploring the utility of this compound in controlling stereochemistry in other pericyclic reactions, such as [2+2] cycloadditions and sigmatropic rearrangements.

Radical Reactions: Developing methods to control the stereochemistry of radical reactions, which are traditionally difficult to render asymmetric. The chiral environment provided by the auxiliary could offer a viable strategy to influence the facial selectivity of radical additions.

Photochemical Reactions: As demonstrated by the chiral Lewis acid-catalyzed Norrish type II reaction, there is potential for controlling stereoselectivity in photochemical transformations. chinesechemsoc.org This opens up new avenues for constructing complex molecules using light-driven processes.

Catalytic Enantioselective Transformations of Auxiliary-Derived Products: Research is also moving towards the development of catalytic methods to directly transform the products of auxiliary-mediated reactions, avoiding the need for auxiliary removal in a separate step. colab.ws

The table below highlights the established and emerging applications of oxazolidinone auxiliaries.

| Reaction Type | Status | Research Focus |

| Aldol Reactions | Well-established | Achieving "non-Evans" syn- and anti-aldol products with high selectivity. scielo.org.mxsocietechimiquedefrance.fr |

| Alkylation Reactions | Well-established | Application in the total synthesis of complex natural products. wikipedia.orgrsc.org |

| Diels-Alder Reactions | Established | Use in complex substrate-controlled cycloadditions. societechimiquedefrance.fr |

| Radical Reactions | Emerging | Achieving stereocontrol in radical C-N and C-C bond formations. kaimosi.com |

| Photochemical Reactions | Emerging | Development of enantioselective light-induced reactions. chinesechemsoc.org |

Advanced Computational Modeling for Predictive Asymmetric Synthesis

The rational design of asymmetric reactions is increasingly reliant on computational chemistry. While classical models provide a qualitative understanding of stereochemical outcomes, modern computational methods offer the potential for quantitative prediction of diastereoselectivity and enantioselectivity.

For reactions controlled by this compound, computational studies can elucidate the precise nature of the transition states, including the role of the Lewis acid, solvent, and substrate structure in determining the stereochemical outcome. Density Functional Theory (DFT) calculations, for example, can be used to model the energies of competing diastereomeric transition states, allowing for the in silico prediction of the major product isomer.

Future research in this domain will likely involve:

Development of more accurate and efficient computational models: This includes the use of higher levels of theory and the incorporation of explicit solvent models to better simulate reaction conditions.

Machine Learning and Artificial Intelligence: Training machine learning algorithms on existing experimental data and computational results could lead to the development of predictive models that can rapidly screen new substrates and reaction conditions without the need for time-consuming quantum mechanical calculations. shef.ac.uk

Integrated Workflow Development: Creating seamless workflows that combine computational prediction with automated synthesis and high-throughput screening will accelerate the discovery and optimization of new asymmetric reactions.

Predicting Catalyst Performance: For the novel catalytic systems discussed in section 6.1, computational modeling can be instrumental in understanding the mechanism of catalysis and in designing new catalysts with improved activity and selectivity.

By integrating advanced computational modeling into the research workflow, chemists can move from a trial-and-error approach to a more predictive and design-oriented paradigm for asymmetric synthesis.

Q & A

Basic: How can researchers optimize the synthesis of (R)-5-phenyloxazolidin-2-one to achieve high enantiomeric purity?

Methodological Answer:

The synthesis of this compound derivatives often involves alkylation or substitution reactions. For example, a bromobutyl intermediate (e.g., (R,S)-3-(4-bromobutyl)-5-phenyloxazolidin-2-one) can react with amines under reflux in acetonitrile (ACN) with K₂CO₃ as a base. Key steps include:

- Reaction Monitoring : Use TLC to track completion (6–12 hours) .

- Purification : Column chromatography or recrystallization to isolate the product.

- Enantiomeric Control : Chiral auxiliaries or catalysts (e.g., fluorous oxazolidinones) enhance stereoselectivity .

Advanced: What strategies resolve contradictions in enantiomeric excess (ee) measurements across different analytical methods?

Methodological Answer:

Discrepancies in ee values may arise from method sensitivity (e.g., HPLC vs. NMR). To address this:

- Cross-Validation : Compare results from chiral HPLC, polarimetry, and ¹H-NMR with chiral shift reagents.

- Statistical Analysis : Apply error margin calculations and reproducibility tests across multiple batches .

- Peer Review : Replicate experiments in independent labs to confirm findings .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent hazardous reactions .

Advanced: How can computational modeling enhance the design of this compound derivatives for asymmetric catalysis?

Methodological Answer:

Molecular docking and DFT calculations predict steric/electronic effects on reactivity. For example:

- Docking Studies : Assess binding affinities of derivatives with target enzymes.

- DFT Analysis : Optimize transition states to guide synthetic routes .

- Validation : Compare computational results with experimental ee values and reaction yields .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : Confirm structure and purity (e.g., ¹H/¹³C-NMR for substituent analysis).

- HPLC : Determine enantiomeric purity using chiral columns .

- Mass Spectrometry : Verify molecular weight and fragmentation patterns.

- Melting Point : Assess crystallinity and compound stability .

Advanced: How do researchers evaluate the cytotoxicity of this compound derivatives in preclinical studies?

Methodological Answer:

- In Vitro Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Mechanistic Studies : Perform flow cytometry for apoptosis/necrosis profiling.

- Data Interpretation : Compare cytotoxicity with structural analogs to identify SAR trends .

Basic: What are common pitfalls in scaling up this compound synthesis?

Methodological Answer:

- Solvent Volume : Excessive ACN in reflux reactions reduces scalability; optimize solvent-to-substrate ratios .

- Temperature Control : Ensure consistent heating to avoid side reactions (e.g., racemization).

- Yield Loss : Implement efficient extraction techniques (e.g., liquid-liquid partitioning) .

Advanced: How can researchers integrate this compound into fluorous-phase synthesis for recyclable chiral auxiliaries?

Methodological Answer:

Fluorous oxazolidinones enable phase separation via fluorophilic interactions. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.